molecular formula C25H34N2O2 B1144088 Oxiramide CAS No. 13958-40-2

Oxiramide

Cat. No.: B1144088
CAS No.: 13958-40-2
M. Wt: 394.5 g/mol
InChI Key: DTOKETCXTCHCDD-ZFGGDYGUSA-N
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Description

Oxiramide (CAS 13958-40-2) is an antiarrhythmic agent with the molecular formula C₂₅H₃₄N₂O₂ and a molecular weight of 394.55 g/mol. It belongs to the class of lipophilic amide derivatives, which interact with cardiac ion channels to stabilize heart rhythm . Its synthesis involves a straightforward ester-amide exchange reaction, making it relatively accessible for pharmaceutical production compared to more complex antiarrhythmics . This compound’s structure features a large lipophilic backbone, which enhances membrane permeability and prolongs its therapeutic effect .

Properties

CAS No.

13958-40-2

Molecular Formula

C25H34N2O2

Molecular Weight

394.5 g/mol

IUPAC Name

(2R)-N-[4-[(2S,6R)-2,6-dimethylpiperidin-1-yl]butyl]-2-phenoxy-2-phenylacetamide

InChI

InChI=1S/C25H34N2O2/c1-20-12-11-13-21(2)27(20)19-10-9-18-26-25(28)24(22-14-5-3-6-15-22)29-23-16-7-4-8-17-23/h3-8,14-17,20-21,24H,9-13,18-19H2,1-2H3,(H,26,28)/t20-,21+,24-/m1/s1

InChI Key

DTOKETCXTCHCDD-ZFGGDYGUSA-N

SMILES

CC1CCCC(N1CCCCNC(=O)C(C2=CC=CC=C2)OC3=CC=CC=C3)C

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1CCCCNC(=O)[C@@H](C2=CC=CC=C2)OC3=CC=CC=C3)C

Canonical SMILES

CC1CCCC(N1CCCCNC(=O)C(C2=CC=CC=C2)OC3=CC=CC=C3)C

Synonyms

Oxiramide

Origin of Product

United States

Preparation Methods

Oxiramide can be synthesized through several methods:

Mechanism of Action

The mechanism of action of oxiramide involves its slow hydrolysis to release ammonia. This slow release is beneficial in agricultural applications, providing a steady supply of nitrogen to plants. In catalysis, this compound derivatives act as ligands, facilitating the formation of complexes with metals such as copper, which then participate in various organic reactions .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Overview

The table below compares Oxiramide with five compounds sharing structural motifs or therapeutic applications:

Compound CAS Number Molecular Formula Molecular Weight Therapeutic Use Key Structural Features
This compound 13958-40-2 C₂₅H₃₄N₂O₂ 394.55 g/mol Antiarrhythmic Lipophilic amide, large aromatic groups
Lorcainide Not provided C₂₂H₂₇ClN₂O 386.91 g/mol Antiarrhythmic Phenylacetyl group, isopropyl chain
Oxiperomide 5322-53-2 C₂₀H₂₃N₃O₂ 337.42 g/mol Antipsychotic Amide, piperidine ring
Oxiniacic Acid 2398-81-4 C₆H₅NO₃ 155.11 g/mol Antihyperlipidemic Carboxylic acid, pyridine ring
Oxiracetam 62613-82-5 C₆H₁₀N₂O₃ 158.16 g/mol Nootropic Cyclic amide (racetam backbone)

Detailed Comparisons

This compound vs. Lorcainide
  • Structural Similarities : Both contain amide groups and lipophilic aromatic moieties critical for membrane interaction .
  • Differences: Synthesis: Lorcainide requires a multi-step process involving Schiff base formation and alkylation, whereas this compound is synthesized via a single-step ester-amide exchange . Pharmacokinetics: this compound’s larger molecular weight (394.55 vs.
  • Therapeutic Efficacy : Both target sodium channels, but this compound’s extended structure may improve binding affinity to cardiac tissues .
This compound vs. Oxiperomide
  • Structural Overlap : Both share an amide bond , but Oxiperomide incorporates a piperidine ring, which is absent in this compound .
  • Therapeutic Divergence : Despite structural similarities, Oxiperomide acts as an antipsychotic, likely due to dopamine receptor interactions, whereas this compound modulates ion channels .
This compound vs. Oxiniacic Acid
  • Functional Groups : Oxiniacic Acid has a carboxylic acid group, making it more polar and suitable for lipid metabolism regulation, unlike this compound’s lipophilic design .
  • Molecular Size : this compound’s larger structure (394.55 vs. 155.11 g/mol) underscores its role in tissue penetration and sustained cardiac effects .
This compound vs. Oxiracetam
  • Structural Motifs : Oxiracetam’s racetam backbone (cyclic amide) contrasts with this compound’s linear amide chain .
  • Mechanism : Oxiracetam enhances cognitive function via glutamate receptor modulation, while this compound’s antiarrhythmic action is ion channel-specific .

Research Findings and Clinical Implications

  • Structure-Activity Relationship (SAR) : The lipophilic amide group is critical for antiarrhythmic activity, but variations in aromatic substituents influence target specificity .
  • Safety Profile: No significant toxicity data are available for this compound, whereas lorcainide is associated with CNS side effects due to its smaller size and broader distribution .

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